molecular formula C26H25N5O2S B2438293 N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-95-3

N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2438293
CAS No.: 899760-95-3
M. Wt: 471.58
InChI Key: OPIYHCNJNIWIIE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H25N5O2S and its molecular weight is 471.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16(2)19-10-13-21(14-11-19)34(32,33)26-25-28-24(27-20-12-9-17(3)18(4)15-20)22-7-5-6-8-23(22)31(25)30-29-26/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIYHCNJNIWIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H26N4O2S
  • Molecular Weight : 426.55 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.
  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
  • Antimicrobial Properties : Research suggests that this compound possesses antimicrobial activity against several bacterial strains. Its sulfonamide group is believed to play a crucial role in this activity by interfering with bacterial folic acid synthesis.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory effects in various animal models. It reduces edema and inflammatory markers in tissues.
  • Analgesic Effects : In pain models, the compound has shown effectiveness comparable to standard analgesics like ibuprofen.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on COX-II Inhibition : A study published in ACS Omega evaluated the inhibitory activity of similar triazoloquinazoline derivatives on COX-II and found that modifications to the structure significantly enhanced their inhibitory potency .
  • Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cell death at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Antimicrobial Testing : A recent investigation highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic agent.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
COX-II InhibitionModerate to High
CytotoxicityEffective (IC50 ~ 10 µM)In vitro studies
AntimicrobialEffective against certain strainsAntibacterial assays

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